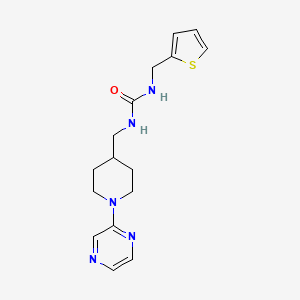

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule featuring a pyrazine-substituted piperidine scaffold and a thiophene-methyl moiety. The urea backbone is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility .

Properties

IUPAC Name |

1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLIYRBFNLVKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The structure features a piperidine ring, a pyrazine moiety, and a thiophene group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE10A. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against various strains, including Mycobacterium tuberculosis. For instance, certain pyrazine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of M. tuberculosis .

-

Anticancer Potential :

- The compound's structural analogs have been evaluated for anticancer activity, showing promising results in inhibiting growth in various cancer cell lines. For example, related piperidinyl derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

- Neurological Effects :

Study 1: Antimycobacterial Activity

In a comparative study involving multiple compounds with similar structures, it was found that those containing the pyrazine ring exhibited enhanced activity against M. tuberculosis, with some compounds achieving MIC values significantly lower than standard treatments . This highlights the potential of pyrazine-containing urea derivatives in treating resistant bacterial infections.

Study 2: Cancer Cell Line Evaluation

A recent investigation into piperidine derivatives revealed that certain compounds showed superior cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study utilized FaDu hypopharyngeal tumor cells to assess the efficacy of these compounds . The results indicated that the unique structural features of these compounds contribute to their enhanced biological activity.

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₈N₄OS

Molecular Weight : 358.43 g/mol

IUPAC Name : 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

The compound features a piperidine ring substituted with a pyrazine moiety and a thiophene group, contributing to its diverse biological interactions. The structural components are critical for its binding affinity to various biological targets.

Anticancer Activity

Research has indicated that derivatives of piperidine and pyrazine exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Study : A study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism involves the disruption of cellular signaling pathways critical for tumor growth.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It may modulate pathways associated with mood regulation and cognitive function.

Case Study : Research on similar compounds indicates that they can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are vital in Alzheimer's disease therapy. This inhibition can lead to improved cholinergic signaling, thereby enhancing cognitive function in affected individuals .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing treatments for various metabolic disorders.

Mechanism of Action : The urea moiety in the structure is known to facilitate interactions with target enzymes, leading to altered cellular functions. For example, inhibition of phosphodiesterase enzymes can result in increased levels of cyclic nucleotides, promoting beneficial cellular responses .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.